molecular formula C14H10BrF2NO2 B251108 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide

4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide

Cat. No.: B251108
M. Wt: 342.13 g/mol
InChI Key: KDCZYTXJMVFRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide, also known as BDF-063 or ML277, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF-063 belongs to the class of compounds known as activators of KCNQ2/3 potassium channels, which are involved in the regulation of neuronal excitability. The activation of these channels has been linked to the treatment of various neurological disorders, such as epilepsy and neuropathic pain.

Mechanism of Action

4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide acts as an activator of KCNQ2/3 potassium channels, which are involved in the regulation of neuronal excitability. By activating these channels, this compound can effectively reduce the excitability of neurons, thus reducing the likelihood of seizures and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. Studies have shown that this compound can effectively reduce seizure activity, increase the threshold for seizure induction, and reduce the duration of seizures. Additionally, this compound has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide is its specificity for KCNQ2/3 potassium channels. This specificity allows for targeted activation of these channels, reducing the likelihood of off-target effects. However, one of the limitations of this compound is its relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide. One area of research is the development of more potent and selective activators of KCNQ2/3 potassium channels. Additionally, there is a need for further research on the potential therapeutic applications of this compound in other neurological disorders, such as neuropathic pain and migraine. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, including its metabolism and excretion in vivo.

Synthesis Methods

The synthesis of 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide involves several steps, starting with the reaction of 4-bromo-2-fluoroaniline with 2,3-difluorobenzaldehyde to form 4-bromo-N-(2,3-difluorobenzylidene)aniline. This intermediate is then reacted with benzoyl chloride to yield the final product, this compound.

Scientific Research Applications

4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the primary areas of research has been in the treatment of epilepsy. Studies have shown that this compound can effectively reduce seizure activity in animal models of epilepsy by activating KCNQ2/3 potassium channels.

Properties

Molecular Formula

C14H10BrF2NO2

Molecular Weight

342.13 g/mol

IUPAC Name

4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide

InChI

InChI=1S/C14H10BrF2NO2/c15-10-7-5-9(6-8-10)13(19)18-11-3-1-2-4-12(11)20-14(16)17/h1-8,14H,(H,18,19)

InChI Key

KDCZYTXJMVFRHH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)OC(F)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)OC(F)F

Origin of Product

United States

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